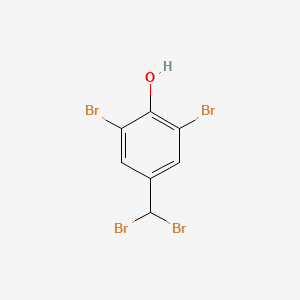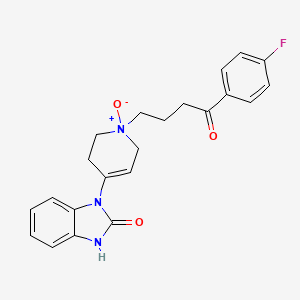
4,5-Dihydro-2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4-thiazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4-thiazolecarboxamide is a heterocyclic compound that features a thiazole ring fused with a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4-thiazolecarboxamide typically involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to methylation and methoxylation reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4,5-Dihydro-2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4-thiazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazolecarboxamide derivatives.
科学的研究の応用
4,5-Dihydro-2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4-thiazolecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4,5-Dihydro-2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4-thiazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the thiazole ring can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4,5-Dihydro-2-(2-hydroxyphenyl)-N-methyl-4-thiazolecarboxamide: Lacks the methoxy group, which may affect its solubility and reactivity.
2-(2-Hydroxyphenyl)-4,5-dihydrothiazole: A simpler structure without the carboxamide group, leading to different biological activities.
N-Methoxy-N-methyl-4-thiazolecarboxamide: Lacks the hydroxyphenyl group, which may reduce its potential for hydrogen bonding.
Uniqueness
4,5-Dihydro-2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4-thiazolecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyphenyl and thiazolecarboxamide groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
特性
分子式 |
C12H14N2O3S |
|---|---|
分子量 |
266.32 g/mol |
IUPAC名 |
2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4,5-dihydro-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H14N2O3S/c1-14(17-2)12(16)9-7-18-11(13-9)8-5-3-4-6-10(8)15/h3-6,9,15H,7H2,1-2H3 |
InChIキー |
LNDAMQPSKUBGQY-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)C1CSC(=N1)C2=CC=CC=C2O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


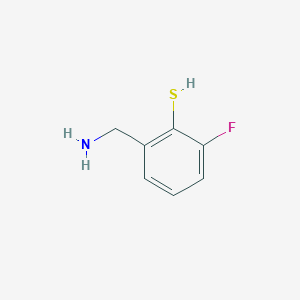
![(1S,2S,10R,11R,14S,16R)-2,7,7,10-tetramethyl-6,8-dioxapentacyclo[14.3.1.01,14.02,11.05,10]icosan-17-one](/img/structure/B13415731.png)
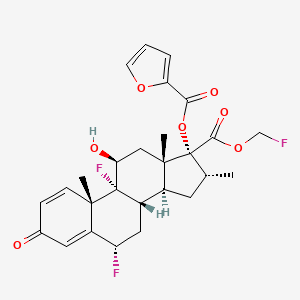
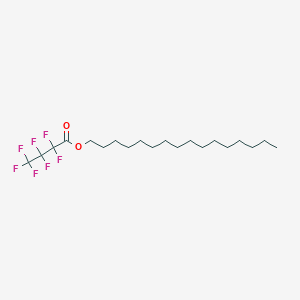

![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester](/img/structure/B13415770.png)

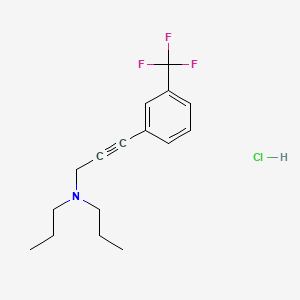
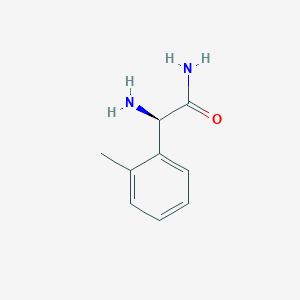

![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)
